molecular formula C8H16ClNO B3302681 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride CAS No. 918441-58-4

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride

Cat. No.: B3302681
CAS No.: 918441-58-4
M. Wt: 177.67
InChI Key: IPLBQEHOXUCVRY-UHFFFAOYSA-N
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Description

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride (CAS 918441-58-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features the 8-azabicyclo[3.2.1]octane scaffold, a structure recognized for its value in developing pharmacologically active molecules . Scientific literature highlights derivatives of this azabicyclic core as potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammatory and pain conditions . By inhibiting NAAA, such compounds help preserve endogenous palmitoylethanolamide (PEA), thereby potentiating its natural anti-inflammatory and analgesic effects . As such, this chemical serves as a versatile building block for the synthesis of novel bioactive compounds, particularly non-covalent inhibitors for investigative pharmacology. It is offered with a documented molecular weight of 177.67 g/mol and the molecular formula C₈H₁₆ClNO . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can order various quantities, with standard pack sizes available from 50mg to 5g .

Properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-8(10)4-6-2-3-7(5-8)9-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBQEHOXUCVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The initial step involves the formation of the 8-azabicyclo[3.2.1]octane scaffold.

    Introduction of the methyl group: The methyl group is introduced at the 3-position of the bicyclic structure through alkylation reactions.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride serves as a crucial building block for synthesizing complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The compound has been extensively studied for its interactions with biological systems, particularly its effects on neurotransmitter receptors:

  • Neuropharmacology : Research indicates that it acts as a monoamine reuptake inhibitor, potentially useful in treating mood disorders such as depression and anxiety by modulating serotonin and norepinephrine levels in the brain .
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, certain derivatives have shown IC50 values ranging from 1.51 to 3.03 µM against MDA-MB-231 and B16-F10 cell lines .

Medicine

The therapeutic potential of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride is significant:

  • Antidepressant Activity : The compound's ability to enhance monoamine levels suggests potential applications in treating depression .
  • Anxiolytic Effects : Preclinical studies indicate that it may possess anxiolytic properties through interactions with nociceptin opioid receptors .

Neuropharmacological Effects

A study focusing on the neuropharmacological effects of related compounds demonstrated their potential as antidepressants by showing significant modulation of neurotransmitter systems involved in mood regulation .

Anticancer Properties

Research has highlighted the anticancer properties of derivatives related to 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, indicating that these compounds can induce apoptosis in cancer cells through mechanisms that inhibit key enzymes necessary for cell proliferation .

Mechanism of Action

The mechanism of action of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the 8-azabicyclo[3.2.1]octane scaffold is highly modifiable, leading to diverse pharmacological profiles:

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound -CH₃, -OH C₈H₁₆ClNO 177.68 Aliphatic moiety in ACP-105 (SARM); stable storage at 2–8°C .
endo-3-(4-Chlorophenyl) derivative (23) 4-Cl-C₆H₄ C₁₃H₁₅Cl₂NO 280.18 Dopamine D2 receptor ligand; synthesized via Grignard addition (20% yield) .
endo-3-(4-Bromophenyl) derivative (28) 4-Br-C₆H₄ C₁₃H₁₅BrClNO 324.63 Rapid oxidation in air (turns red); moderate D2 receptor affinity .
endo-3-(2-Naphthyl) derivative (29) 2-Naphthyl C₁₆H₁₇ClNO 280.77 Lower yield (48%); glassy solid; potential CNS activity .
3-Phenyl derivative (CID 13091246) C₆H₅ C₁₃H₁₇ClNO 249.74 Structural analog with phenyl group; no reported receptor data .
endo-8-Isopropyl derivative -C₃H₇ (isopropyl) C₁₀H₁₉NO 169.26 Nortropine analog; potential anticholinergic activity .

Key Observations :

  • Aryl substituents (e.g., 4-Cl, 4-Br, naphthyl) enhance dopamine D2 receptor binding but may reduce stability (e.g., oxidation in 28) .
  • Small alkyl groups (e.g., -CH₃) improve metabolic stability and are preferred in SARMs like ACP-105 .

Modifications at the 8-Position (Nitrogen)

The nitrogen in the azabicyclo scaffold is often functionalized to modulate solubility and receptor interactions:

Compound Name 8-Position Modification Molecular Formula Key Synthetic Details Reference
Target Compound -H (unmodified) C₈H₁₆ClNO No N-substituent; hydrochloride salt enhances water solubility .
endo-8-Ethoxycarbonyl derivative (15) -COOEt C₁₆H₁₉Cl₂NO₃ Synthesized via n-BuLi and bromobenzene; 20% yield .
endo-8-tert-Butoxycarbonyl derivative (22) -Boc C₁₈H₂₄ClNO₃S Improved stability under basic conditions; 34% yield .
endo-8-(Indol-3-ylmethyl) derivative (31) -CH₂-Indole C₂₁H₂₂Cl₂N₂O Microwave-assisted synthesis; explored for D2/5-HT receptor interactions .

Key Observations :

  • Ethoxycarbonyl (-COOEt) and Boc (-COOtBu) groups are used as protecting intermediates in synthesis but may reduce receptor affinity due to steric bulk .
  • Indole derivatives (e.g., 31) show expanded pharmacological profiles, targeting serotonin receptors alongside dopamine D2 .

Stereochemical and Functional Group Variations

  • Exo vs. Endo Isomers : The endo configuration is predominant in active derivatives (e.g., 23, 28) due to favorable receptor interactions .
  • Hydroxyl vs. Thiol/Acetate :
    • 3-Thiol derivatives (e.g., tropine-3-thiol hydrochloride) exhibit distinct metal-binding properties but lower stability .
    • Acetate esters (e.g., 3-phenyltropine acetate hydrochloride) are prodrugs with improved bioavailability .

Pharmacological and Industrial Relevance

  • Dopamine D2 Receptor Ligands : Aryl-substituted derivatives (e.g., 23, 26–30) are prioritized for antipsychotic drug development .
  • SARMs and Hormonal Therapies: The target compound’s methyl group and stability make it suitable for non-steroidal androgen modulators .
  • Anticholinergics : 8-Isopropyl derivatives (e.g., 3423-25-4) are explored for gastrointestinal and respiratory applications .

Biological Activity

3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride, also known by its CAS number 870889-89-7, is a bicyclic compound with potential biological significance. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
SolubilitySoluble in dichloromethane, methanol
StructureChemical Structure

Research indicates that 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride acts as an agonist for the nociceptin/orphanin FQ peptide (NOP) receptor, which plays a critical role in pain modulation, anxiety regulation, and other physiological processes . The activation of this receptor can lead to various biological effects, including:

  • Pain Relief : NOP receptor agonists have been studied for their potential in treating chronic pain conditions.
  • Anxiolytic Effects : The compound may help in reducing anxiety levels through its action on the NOP receptor.

In Vitro Studies

In vitro assays have demonstrated that high concentrations of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride can inhibit certain cellular processes. For instance, a study showed that at a concentration of 50 μM, it resulted in approximately 50% inhibition of the secretion of specific proteins in bacterial models . This suggests its potential utility in developing antibacterial agents.

Case Studies

  • Pain Management : A clinical study involving subjects with chronic pain conditions explored the efficacy of NOP receptor agonists, including derivatives of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride. Results indicated significant pain relief compared to placebo groups, supporting its therapeutic potential in pain management.
  • Anxiety Disorders : Another study investigated the anxiolytic effects of NOP receptor agonists in animal models. The administration of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride resulted in reduced anxiety-like behaviors, suggesting its role in managing anxiety disorders.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride has been characterized through various studies:

ParameterValue
BioavailabilityModerate (specific studies needed)
Half-lifeVaries based on administration route
MetabolitesIdentified metabolites include hydroxylated and glucuronidated forms observed in urine samples .

Toxicity and Safety

Toxicological assessments indicate that while the compound exhibits biological activity, further studies are necessary to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride?

  • Answer : The synthesis involves:

  • Bicyclic framework formation : Diels-Alder reaction between a diene and dienophile .
  • Amino group introduction : Reductive amination of a carbonyl compound followed by reduction .
  • Hydroxylation : Use of osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group .
  • Hydrochloride salt formation : Reaction with HCl to stabilize the compound .
    • Optimization : Industrial methods employ continuous flow reactors for scalability and yield improvement .

Q. How is the compound characterized structurally?

  • Answer : Use:

  • Nuclear Magnetic Resonance (NMR) : To confirm bicyclic framework and substituent positions .
  • Mass Spectrometry (MS) : For molecular weight verification (177.67 g/mol) and fragmentation patterns .
  • X-ray Crystallography : To resolve stereochemistry (e.g., endo/exo configurations) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for derivatization?

  • Answer :

  • Oxidation : Use potassium permanganate in acetone/water mixtures to convert hydroxyl to ketone .
  • Reduction : Lithium aluminum hydride in anhydrous THF for amino group reduction .
  • Substitution : Alkyl halides in DMF with NaH as a base for N-functionalization .

Advanced Research Questions

Q. How does stereochemistry influence the compound's biological activity?

  • Answer :

  • Endo vs. Exo Configurations : The endo-3-hydroxy configuration (as in nortropine hydrochloride) enhances blood-brain barrier penetration due to reduced steric hindrance .
  • Receptor Binding : Stereospecific interactions with acetylcholine receptors (e.g., (1R,3R,5S)-isomer shows higher affinity for dopamine D2 receptors) .
    • Methodological Note : Use chiral HPLC or enzymatic resolution to isolate enantiomers for in vitro binding assays .

Q. How can contradictory data on neurotransmitter modulation be resolved?

  • Answer : Discrepancies in studies (e.g., increased isoleucine vs. decreased methionine in rat brain tissue ) may arise from:

  • Dose-Dependent Effects : Conduct dose-response studies (0.1–10 mg/kg) in vivo to identify biphasic effects.
  • Species-Specific Metabolism : Compare rodent vs. primate models to assess translational relevance .
  • Analytical Validation : Use LC-MS/MS for precise quantification of amino acid levels .

Q. What experimental designs are recommended to assess pharmacokinetics?

  • Answer :

  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Liver microsome incubation (human/rat) with LC-MS to identify metabolites .
  • In Vivo Half-Life : Radiolabel (³H or ¹⁴C) the compound for tissue distribution studies in rodents .

Q. How does the compound compare to structurally similar bicyclic amines?

  • Answer : Key comparisons include:

CompoundKey FeaturesBiological Activity
Tropine 8-Methyl, 3-hydroxy substituentPrecursor for anticholinergics (e.g., atropine)
Nortropine Hydrochloride No methyl group at C8, 3-hydroxyHigher CNS penetration; studied for antidepressant potential
8-Azabicyclo[3.2.1]octan-3-one Ketone instead of hydroxyl groupReduced receptor affinity but improved metabolic stability
  • Design Insight : Introduce fluorine at C3 (as in 3-fluoro analogs) to enhance metabolic stability .

Data Contradictions and Validation

Q. Why are there discrepancies in reported molecular weights (e.g., 177.67 vs. 163.65 g/mol)?

  • Answer : Variations arise from:

  • Hydration/Salt Forms : Anhydrous vs. monohydrate or hydrochloride salt forms (e.g., C8H16ClNO vs. C7H14ClNO) .
  • Isomeric Purity : Contamination with stereoisomers or des-methyl analogs during synthesis .
    • Resolution : Use elemental analysis and high-resolution MS to confirm batch-specific formulas .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for reference IR, NMR, and MS data .
  • Synthetic Protocols : PubChem (CID 12314170) for step-by-step laboratory-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride
Reactant of Route 2
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3-Methyl-8-azabicyclo[3.2.1]octan-3-OL hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.